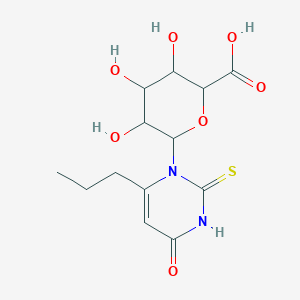

3,4,5-Trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-b-D-glucuronide de propylthiouracile est un métabolite du propylthiouracile, un médicament thionamide couramment prescrit pour la prise en charge de l'hyperthyroïdie et de la thyrotoxicose. Le propylthiouracile inhibe la synthèse des hormones thyroïdiennes en bloquant l'oxydation de l'iode dans la glande thyroïde et interrompt la conversion de la tétraiodothyronine en triiodothyronine dans les tissus périphériques . La glucuronidation du propylthiouracile, médiée par les uridine 5′-diphospho-glucuronosyltransférases, est une voie métabolique importante .

Méthodes De Préparation

La préparation du N-b-D-glucuronide de propylthiouracile implique la glucuronidation du propylthiouracile. Ce processus peut être examiné in vitro en utilisant des microsomes hépatiques humains et des isoformes de l'uridine 5′-diphospho-glucuronosyltransférase telles que UGT1A9 . La séparation chromatographique pour la quantification du propylthiouracile et de son N-b-D-glucuronide peut être réalisée en utilisant une colonne ZORBAX Extend-C18 par élution en gradient d'un mélange d'acide formique, de méthanol et d'acétonitrile .

Analyse Des Réactions Chimiques

Le N-b-D-glucuronide de propylthiouracile subit diverses réactions chimiques, notamment :

Oxydation : Le propylthiouracile peut être oxydé pour former son métabolite glucuronide.

Réduction : Les réactions de réduction peuvent impliquer la conversion du propylthiouracile en son composé parent.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle thiouracile, conduisant à la formation de différents dérivés.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent l'acide formique, le méthanol, l'acétonitrile et les microsomes hépatiques humains . Le principal produit formé à partir de ces réactions est le N-b-D-glucuronide de propylthiouracile.

Applications de la recherche scientifique

Le N-b-D-glucuronide de propylthiouracile a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé dans des études pour comprendre les voies métaboliques et les réactions du propylthiouracile.

Biologie : Aide à examiner le rôle de la glucuronidation dans le métabolisme des médicaments et son impact sur la fonction hépatique.

Médecine : Fournit des informations sur l'hépatotoxicité associée au propylthiouracile et son application clinique sûre.

Industrie : Utilisé dans le développement de méthodes analytiques pour la quantification des métabolites des médicaments.

Mécanisme d'action

Le mécanisme d'action du N-b-D-glucuronide de propylthiouracile implique sa formation par la glucuronidation du propylthiouracile. Ce processus est médié par les uridine 5′-diphospho-glucuronosyltransférases, en particulier UGT1A9 . Le propylthiouracile inhibe l'iode et la peroxydase de leurs interactions normales avec la thyroglobuline pour former la tétraiodothyronine et la triiodothyronine, diminuant ainsi la production d'hormones thyroïdiennes . Il interfère également avec la conversion de la tétraiodothyronine en triiodothyronine, réduisant l'activité des hormones thyroïdiennes .

Applications De Recherche Scientifique

Propylthiouracil N-b-D-glucuronide has several scientific research applications, including:

Chemistry: Used in studies to understand the metabolic pathways and reactions of propylthiouracil.

Biology: Helps in examining the role of glucuronidation in drug metabolism and its impact on liver function.

Medicine: Provides insights into the hepatotoxicity associated with propylthiouracil and its safe clinical application.

Industry: Utilized in the development of analytical methods for the quantification of drug metabolites.

Mécanisme D'action

The mechanism of action of propylthiouracil N-b-D-glucuronide involves its formation through the glucuronidation of propylthiouracil. This process is mediated by uridine 5′-diphospho-glucuronosyltransferases, particularly UGT1A9 . Propylthiouracil inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form tetraiodothyronine and triiodothyronine, thereby decreasing thyroid hormone production . It also interferes with the conversion of tetraiodothyronine to triiodothyronine, reducing the activity of thyroid hormones .

Comparaison Avec Des Composés Similaires

Le N-b-D-glucuronide de propylthiouracile peut être comparé à d'autres composés similaires, tels que :

Méthimazole : Une autre thionamide utilisée pour gérer l'hyperthyroïdie, mais elle ne subit pas de glucuronidation.

Carbimazole : Un promédicament qui est converti en méthimazole dans l'organisme et ne forme pas de métabolites glucuronides.

Thiouracile : Le composé parent du propylthiouracile, qui inhibe également la synthèse des hormones thyroïdiennes, mais qui ne possède pas le métabolite glucuronide.

Le caractère unique du N-b-D-glucuronide de propylthiouracile réside dans sa voie métabolique spécifique impliquant la glucuronidation, qui n'est pas observée dans le méthimazole et le carbimazole .

Propriétés

IUPAC Name |

3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSJAKAIDIIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)

![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)

![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)

![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)

![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)

![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)